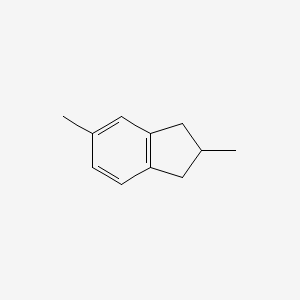
2,5-dimethyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C11H14. It is a derivative of indane, characterized by the presence of two methyl groups at the 2 and 5 positions of the indane ring. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-2,3-dihydro-1H-indene typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of indene derivatives under controlled conditions. The process requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products Formed
The major products formed from these reactions include substituted indanes, indanones, and various functionalized derivatives that can be used in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Derivatives of this compound are studied for their potential biological activities, including receptor agonism and enzyme inhibition.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-2,3-dihydro-1H-indene and its derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, methoxylated derivatives are known to act as selective 5-HT2A receptor agonists, which can lead to hallucinogenic effects . The pathways involved typically include binding to the receptor and modulating its activity, leading to downstream effects on cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylindane
- 2-Methylindane
- 4-Methylindane
- 5-Methylindane
- Various dimethylindanes
Uniqueness
2,5-Dimethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other indane derivatives. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
Molekularformel |
C11H14 |
|---|---|
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,5-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-3-4-10-6-9(2)7-11(10)5-8/h3-5,9H,6-7H2,1-2H3 |
InChI-Schlüssel |
PRADSPDLQYHMQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C1)C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


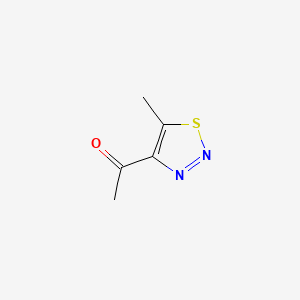
![2-{[(tert-butoxy)carbonyl]amino}-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-ylidene)acetic acid](/img/structure/B13458321.png)


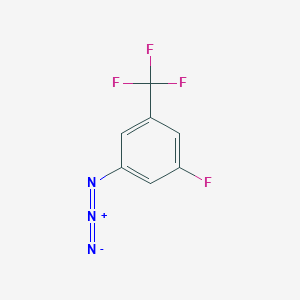
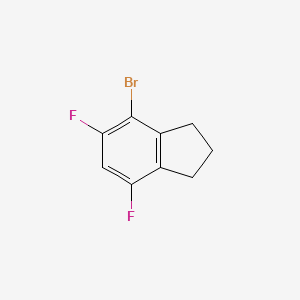
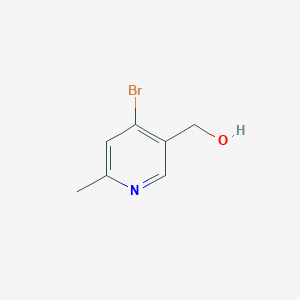
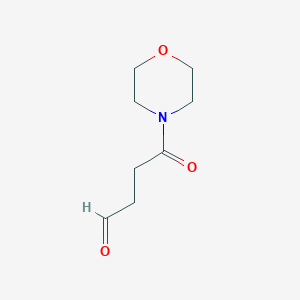
![rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid](/img/structure/B13458370.png)
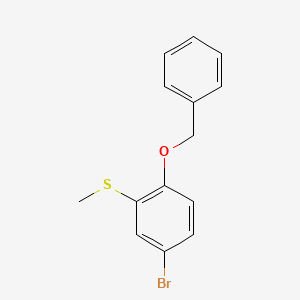
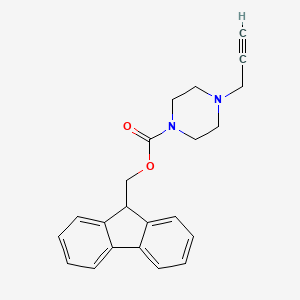
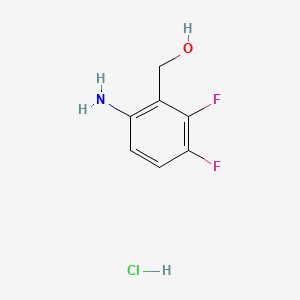
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
